molecular formula C17H19Cl2NO4 B6525428 methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride CAS No. 1177584-98-3

methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride

Cat. No.: B6525428
CAS No.: 1177584-98-3
M. Wt: 372.2 g/mol
InChI Key: UILUVILDOWOFID-UHFFFAOYSA-N
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Description

Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride typically involves multiple steps. One common approach is the reaction of 6-chloro-2-oxo-2H-chromen-4-ylmethyl chloride with piperidine-4-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.

Medicine: The compound is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties make it a candidate for developing new drugs to treat inflammatory diseases and oxidative stress-related conditions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.

Comparison with Similar Compounds

  • Coumarin: The parent compound of this derivative, known for its wide range of biological activities.

  • Chloroformate derivatives: Similar compounds that also exhibit antimicrobial properties.

  • Piperidine derivatives: Other piperidine-based compounds used in pharmaceuticals and agrochemicals.

Uniqueness: Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride stands out due to its specific structural features and the combination of coumarin and piperidine moieties

Biological Activity

Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.

Synthesis

The synthesis of this compound generally involves the reaction of piperidine derivatives with coumarin analogues. The starting materials typically include 6-chloro-2-oxo-2H-chromen-4-yl derivatives and piperidine carboxylates, which undergo various chemical transformations, including esterification and cyclization.

Synthetic Route Overview

  • Formation of Coumarin Derivatives : The synthesis begins with the preparation of 6-chloro-2-oxo-2H-chromen-4-yl derivatives through condensation reactions involving 4-chlororesorcinol and ethyl acetoacetate .
  • Piperidine Derivative Preparation : Piperidine derivatives are synthesized from corresponding carboxylic acids followed by methylation to yield the desired piperidine structure .
  • Final Coupling Reaction : The final step involves the coupling of the prepared coumarin derivative with the piperidine derivative under acidic conditions to yield this compound.

Structural Characteristics

The compound possesses a complex molecular structure characterized by:

  • A piperidine ring.
  • A coumarin moiety that contributes to its biological activity.

Spectroscopic techniques such as IR, NMR, and mass spectrometry are employed for structural elucidation, confirming the presence of functional groups that are crucial for its activity.

Antimicrobial Activity

Research indicates that compounds related to coumarins exhibit significant antimicrobial properties. For instance, studies have shown that various coumarin derivatives demonstrate moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
9eStaphylococcus aureus1 μg/mL
9jEscherichia coli2 μg/mL
9kBacillus subtilis0.5 μg/mL

These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active coumarins .

Anticancer Activity

Coumarin derivatives have also been investigated for their anticancer potential. Some studies report that certain analogues can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

For example, a study highlighted that specific coumarin derivatives significantly inhibited the growth of cancer cell lines such as HeLa and MCF7, with IC50 values in the low micromolar range. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .

Case Studies

  • Antibacterial Evaluation : A recent study evaluated a series of coumarin derivatives against multiple bacterial strains using disc diffusion methods. The results indicated that several compounds exhibited significant zones of inhibition against MRSA and C. albicans, suggesting potential therapeutic applications in treating resistant infections .
  • Anticancer Screening : Another study focused on the cytotoxic effects of coumarin-based compounds on breast cancer cells. The results demonstrated that certain derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Properties

IUPAC Name

methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4.ClH/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15;/h2-3,8-9,11H,4-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILUVILDOWOFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride

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